![molecular formula C18H19N3S B13450860 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- CAS No. 108014-19-3](/img/structure/B13450860.png)
10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carbonitrile group and a substituted propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- typically involves the reaction of phenothiazine derivatives with appropriate nitrile and amine reagents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated derivatives, amines, thiols; conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted phenothiazine derivatives
科学的研究の応用
10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. In the context of its antipsychotic effects, it is believed to interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, leading to altered neurotransmission and therapeutic effects.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazine.
Uniqueness
10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its carbonitrile group and substituted propyl chain contribute to its distinct reactivity and potential therapeutic applications, differentiating it from other phenothiazine derivatives.
特性
CAS番号 |
108014-19-3 |
|---|---|
分子式 |
C18H19N3S |
分子量 |
309.4 g/mol |
IUPAC名 |
10-[2-methyl-3-(methylamino)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C18H19N3S/c1-13(11-20-2)12-21-15-5-3-4-6-17(15)22-18-8-7-14(10-19)9-16(18)21/h3-9,13,20H,11-12H2,1-2H3 |
InChIキー |
RJBGVEFRAZYALY-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


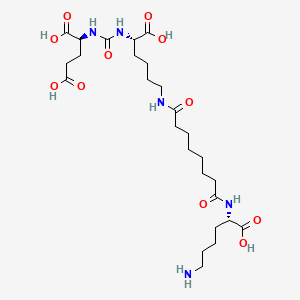
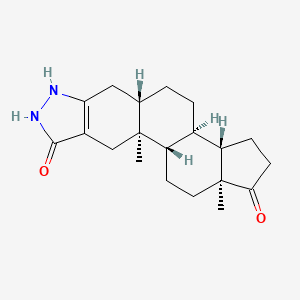

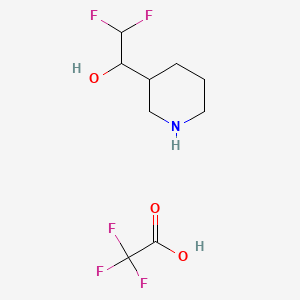
![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)
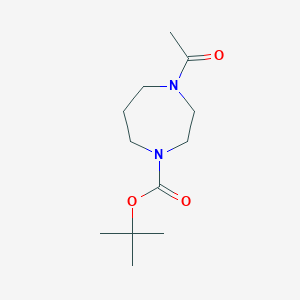
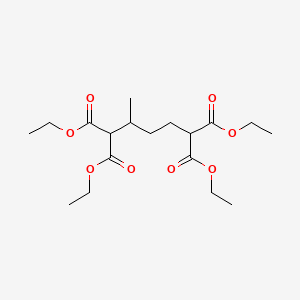
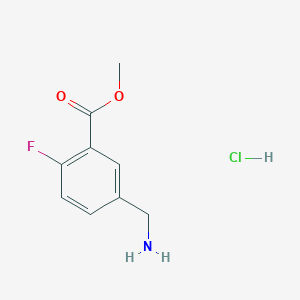

![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
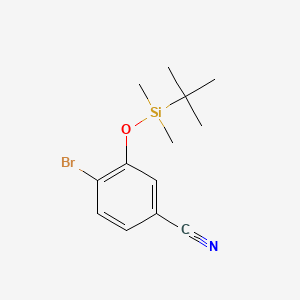
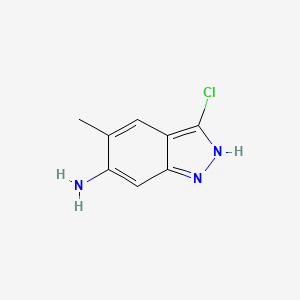
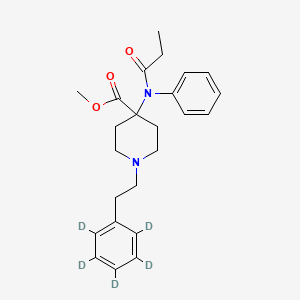
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
